Cas no 2227651-43-4 (rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

Technical Introduction: rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine is a chiral cyclopropylmethanamine derivative featuring a fluorinated and methyl-substituted aromatic ring. Its stereospecific structure, with defined (1R,3R) configuration, enhances selectivity in synthetic applications, particularly in pharmaceutical intermediates or ligand design. The fluorine atom and methyl group on the phenyl ring contribute to electronic and steric modulation, potentially improving binding affinity or metabolic stability in bioactive compounds. The rigid cyclopropane core offers conformational constraint, advantageous for probing structure-activity relationships. This compound is suited for research in medicinal chemistry, catalysis, or agrochemical development, where precise stereochemistry and functional group interplay are critical. High purity and well-characterized stereochemistry ensure reproducibility in advanced synthetic workflows.
rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine structure
2227651-43-4 structure
商品名:rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine
CAS番号:2227651-43-4
MF:C13H18FN
メガワット:207.287127017975
CID:5978333
PubChem ID:165628429

rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine
    • 2227651-43-4
    • EN300-1797761
    • rac-[(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
    • インチ: 1S/C13H18FN/c1-8-4-5-9(6-11(8)14)12-10(7-15)13(12,2)3/h4-6,10,12H,7,15H2,1-3H3/t10-,12-/m1/s1
    • InChIKey: GZAAKQFYDXAREV-ZYHUDNBSSA-N
    • ほほえんだ: FC1=C(C)C=CC(=C1)[C@@H]1[C@@H](CN)C1(C)C

計算された属性

  • せいみつぶんしりょう: 207.142327740g/mol
  • どういたいしつりょう: 207.142327740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 26Ų

rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1797761-5.0g
rac-[(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2227651-43-4
5g
$3894.0 2023-06-03
Enamine
EN300-1797761-5g
rac-[(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2227651-43-4
5g
$3894.0 2023-09-19
Enamine
EN300-1797761-2.5g
rac-[(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2227651-43-4
2.5g
$2631.0 2023-09-19
Enamine
EN300-1797761-0.1g
rac-[(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2227651-43-4
0.1g
$1183.0 2023-09-19
Enamine
EN300-1797761-1.0g
rac-[(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2227651-43-4
1g
$1343.0 2023-06-03
Enamine
EN300-1797761-10.0g
rac-[(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2227651-43-4
10g
$5774.0 2023-06-03
Enamine
EN300-1797761-0.5g
rac-[(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2227651-43-4
0.5g
$1289.0 2023-09-19
Enamine
EN300-1797761-0.05g
rac-[(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2227651-43-4
0.05g
$1129.0 2023-09-19
Enamine
EN300-1797761-0.25g
rac-[(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2227651-43-4
0.25g
$1235.0 2023-09-19
Enamine
EN300-1797761-1g
rac-[(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2227651-43-4
1g
$1343.0 2023-09-19

rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine 関連文献

rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamineに関する追加情報

Introduction to Rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2227651-43-4)

Rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2227651-43-4, belongs to a class of molecules that exhibit intriguing structural and pharmacological properties. The unique arrangement of atoms and functional groups within its molecular framework makes it a promising candidate for various therapeutic applications.

The molecular structure of Rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine features a cyclopropyl backbone substituted with a 3-fluoro-4-methylphenyl group and an amine moiety. This configuration contributes to its distinct chemical behavior and potential biological activity. The presence of the fluoro substituent, in particular, is well-known for its ability to enhance metabolic stability and binding affinity in drug molecules.

In recent years, there has been a growing interest in the development of novel compounds that can modulate neurotransmitter systems. Rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine has been studied for its potential role in affecting central nervous system (CNS) function. Preliminary research suggests that this compound may interact with specific receptors and enzymes involved in the regulation of mood and cognition. Such interactions could make it a valuable tool in the exploration of new therapeutic strategies for neurological disorders.

The synthesis of Rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine presents unique challenges due to its complex stereochemistry. Achieving the correct stereochemical configuration is crucial for ensuring the compound's biological activity. Advanced synthetic methodologies, including asymmetric catalysis and chiral auxiliary techniques, have been employed to isolate the enantiomerically pure form of this molecule. These efforts have led to significant advancements in synthetic organic chemistry and have paved the way for further exploration of its pharmacological potential.

One of the most compelling aspects of Rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine is its potential as a lead compound for drug discovery. Its structural features suggest that it may be capable of interacting with multiple targets within the body, offering a multitargeted approach to therapy. This concept is particularly attractive in the context of complex diseases where modulation of multiple pathways is often required for effective treatment.

Recent studies have begun to uncover the mechanistic details of how Rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine exerts its effects on biological systems. Researchers have utilized a combination of spectroscopic techniques and computational modeling to gain insights into its interactions with biological targets. These studies have revealed that the compound can bind to specific proteins and enzymes with high affinity, suggesting potential applications in enzyme inhibition and receptor modulation.

The pharmacokinetic properties of Rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine are also under investigation. Understanding how the body processes this compound is essential for optimizing its therapeutic use. Preliminary pharmacokinetic studies indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings are encouraging and suggest that it may be suitable for oral administration and could achieve effective concentrations at target sites.

In conclusion, Rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2227651-43-4) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover more about its properties and mechanisms of action, this compound is likely to play an important role in the advancement of drug discovery and development.

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